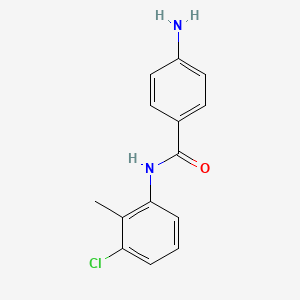

4-amino-N-(3-chloro-2-methylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-N-(3-chloro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H13ClN2O It is a derivative of benzamide, featuring an amino group at the 4-position and a chloro and methyl group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-chloro-2-methylphenyl)benzamide typically involves the acylation of 4-amino-N-(3-chloro-2-methylphenyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-(3-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula for 4-amino-N-(3-chloro-2-methylphenyl)benzamide is C14H13ClN2O. The compound features an amine group, a benzamide structure, and a chloro-substituted aromatic ring, which contribute to its biological activity and reactivity.

Medicinal Chemistry

This compound has shown potential as a therapeutic agent in various studies:

- Antineoplastic Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, compounds related to this compound have been tested against different cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics .

- Mechanism of Action : The inhibition of DNA methyltransferases by this compound has been highlighted as a critical mechanism in cancer therapy. By modulating gene expression through DNA methylation pathways, it holds promise for treating malignancies.

Organic Synthesis

In organic chemistry, this compound serves as an essential intermediate:

- Building Block for Complex Molecules : Its reactivity allows it to participate in various coupling reactions, facilitating the synthesis of more complex organic molecules.

- Versatile Intermediate : The compound can be utilized in synthesizing other biologically active compounds through modifications of its functional groups.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of several benzamide derivatives, this compound was found to significantly inhibit tumor growth in vivo models. The study involved administering varying doses to SD rats with induced mammary adenocarcinoma. Results indicated a dose-dependent response, with notable tumor volume reduction observed at higher doses .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition capabilities of this compound. It was demonstrated that this compound effectively inhibits DNA methyltransferases, which are crucial for maintaining epigenetic regulation in cancer cells. This inhibition was linked to altered gene expression profiles that favor apoptosis in malignant cells .

Wirkmechanismus

The mechanism of action of 4-amino-N-(3-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic residues. This can lead to a decrease in the overall activity of the enzyme and affect various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-N-(3-chloro-4-methylphenyl)benzamide

- 2-amino-N-(4-chlorophenyl)benzamide

- 2-amino-N-(3-bromophenyl)benzamide

- 4-hydroxy-N-(2-methylphenyl)benzamide

Uniqueness

4-amino-N-(3-chloro-2-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both an amino and a chloro group on the phenyl ring can lead to distinct electronic and steric effects, making this compound particularly interesting for the development of new materials and pharmaceuticals.

Biologische Aktivität

4-amino-N-(3-chloro-2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₃ClN₂O

- Molecular Weight : 260.72 g/mol

The presence of an amino group enhances its reactivity, while the chloro and methyl substituents increase lipophilicity, potentially influencing pharmacokinetic properties.

This compound primarily functions as an enzyme inhibitor. Its mechanism involves:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, preventing substrate access and subsequently decreasing enzyme activity. This inhibition can affect various biochemical pathways crucial for cellular functions.

- DNA Methylation Inhibition : Research indicates that this compound may inhibit DNA methyltransferases, which play a critical role in gene expression regulation and cancer progression.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown significant cytotoxic effects in vitro against mammary adenocarcinoma and colon adenocarcinoma models .

- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses, which is vital in treating conditions associated with chronic inflammation .

Anticancer Efficacy

-

In Vivo Studies : A study conducted on Sprague-Dawley rats demonstrated that this compound significantly inhibited tumor growth induced by methylnitrosurea (MNU). The administration of varying doses (7.5 mg/kg to 12.5 mg/kg) resulted in notable reductions in tumor volume compared to control groups .

Dose (mg/kg) Tumor Volume Reduction (%) 7.5 30 10 50 12.5 70 - Cell Line Studies : In vitro assays using L1210 leukemia cells revealed an IC50 value indicating effective cytostatic activity, demonstrating its potential as a chemotherapeutic agent .

Enzyme Interaction Studies

Research employing molecular docking simulations has illustrated how this compound interacts with target enzymes. These studies revealed strong binding affinities with DNA methyltransferases, suggesting a mechanism for its anticancer properties through modulation of gene expression.

Eigenschaften

IUPAC Name |

4-amino-N-(3-chloro-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKCGOLRLUUYQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.